Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can be achieved through the esterification of 3-ethyl-2-hydroxyoctanoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 3-ethyl-2-hydroxyoctanoic acid.
Reduction: Prop-2-en-1-yl 3-ethyl-2-hydroxyheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage which can be hydrolyzed in vivo.
Industry: Used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate involves its hydrolysis by esterases to produce 3-ethyl-2-hydroxyoctanoic acid and prop-2-en-1-ol. These products can then participate in various metabolic pathways. The ester linkage is the primary site of action, and the hydrolysis reaction is catalyzed by esterases present in biological systems .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl acetate: Another ester with a similar structure but different functional groups.
3-ethyl-2-hydroxyoctanoic acid: The acid precursor used in the synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate.
Prop-2-en-1-yl butanoate: A similar ester with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both an ethyl and hydroxyl group on the octanoic acid chain. This unique structure imparts specific chemical and physical properties that can be exploited in various applications .
Properties
CAS No. |
6289-63-0 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
prop-2-enyl 3-ethyl-2-hydroxyoctanoate |
InChI |
InChI=1S/C13H24O3/c1-4-7-8-9-11(6-3)12(14)13(15)16-10-5-2/h5,11-12,14H,2,4,6-10H2,1,3H3 |
InChI Key |
NVXIZKYCSXQIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C(C(=O)OCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.